1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea
Overview
Description
1-[4-(Morpholin-4-yl)but-2-yn-1-yl]-3-[(Thiophen-2-yl)methyl]urea (TMBU) is a type of organosulfur compound that has been used in various scientific research applications due to its unique chemical and physical properties. TMBU is a colorless solid with a molecular weight of 280.3 g/mol and a melting point of 127-128 °C. It is soluble in water, ethanol, and ethyl acetate, and has a low vapor pressure.
Scientific Research Applications
1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea has been used in a variety of scientific research applications due to its unique chemical and physical properties. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a ligand in coordination chemistry. This compound has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA. Additionally, this compound has been used in the study of the structure and properties of polymers.
Mechanism of Action
1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea is an inhibitor of enzymes, meaning that it binds to an enzyme and prevents it from functioning normally. The exact mechanism of action of this compound is not known, but it is thought to involve the binding of this compound to the active site of the enzyme, thereby blocking the substrate from binding. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. In particular, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of steroid hormones and the metabolism of xenobiotics.
Advantages and Limitations for Lab Experiments
1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is a relatively non-toxic compound and has low vapor pressure. On the other hand, this compound is not very soluble in water, which can limit its use in some experiments.
Future Directions
1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea has potential applications in the development of new drugs, as it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound may be useful in the development of new materials, as it has been used in the study of the structure and properties of polymers. Additionally, this compound may be useful in the development of new catalysts, as it has been used as a catalyst in organic synthesis. Finally, this compound may be useful in the study of the structure and function of proteins and DNA, as it has been used in the study of these molecules.
Synthesis Methods
1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea can be synthesized by a variety of methods. One method involves the reaction of 4-morpholinebutan-1-ol and thiophen-2-ylmethylene-bis-trimethylsilane in the presence of a base such as potassium carbonate or potassium hydroxide. This reaction yields a mixture of this compound and 1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]thiourea, with the latter being the major product.
properties
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-(thiophen-2-ylmethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-14(16-12-13-4-3-11-20-13)15-5-1-2-6-17-7-9-19-10-8-17/h3-4,11H,5-10,12H2,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJFPKGTJZDKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178594 | |
Record name | Urea, N-[4-(4-morpholinyl)-2-butyn-1-yl]-N′-(2-thienylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1396784-20-5 | |
Record name | Urea, N-[4-(4-morpholinyl)-2-butyn-1-yl]-N′-(2-thienylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396784-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-[4-(4-morpholinyl)-2-butyn-1-yl]-N′-(2-thienylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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